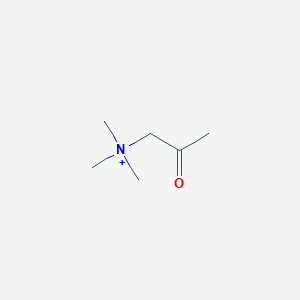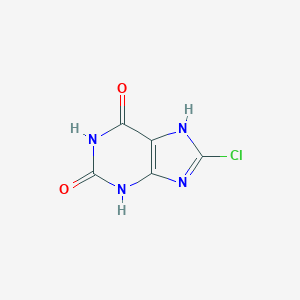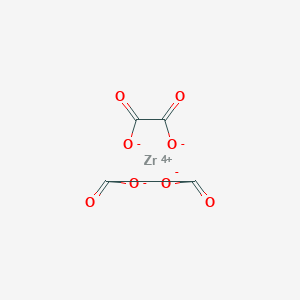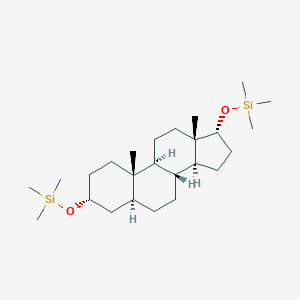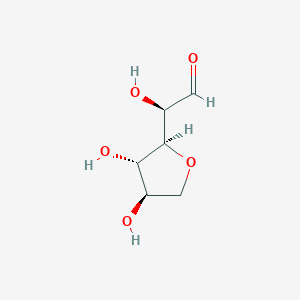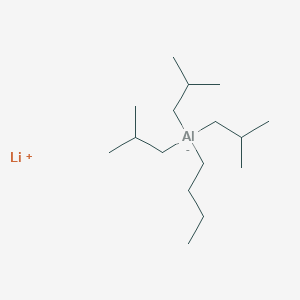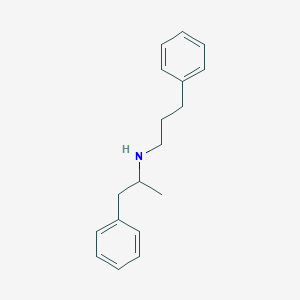
alpha-Methyl-N-(3-phenylpropyl)phenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-N-(3-phenylpropyl)phenethylamine, also known as Methamphetamine, is a highly addictive synthetic stimulant drug that affects the central nervous system. It is classified as a Schedule II controlled substance in the United States, meaning that it has a high potential for abuse and dependence. Methamphetamine has been used as a recreational drug for its euphoric effects, but it also has potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
Mécanisme D'action
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synapse. This results in feelings of pleasure and euphoria, as well as increased energy and alertness.
Effets Biochimiques Et Physiologiques
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of methamphetamine can lead to a number of negative health effects, including addiction, psychosis, and damage to the brain and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has been used in a number of lab experiments to study its effects on the brain and behavior. It has advantages in that it is a well-studied drug with known effects on the central nervous system. However, its potential for abuse and dependence means that it must be used with caution in lab experiments.
Orientations Futures
There are many potential future directions for research on methamphetamine. One area of research is in the development of new medications for the treatment of addiction and other conditions. Another area of research is in the development of new methods for detecting methamphetamine use, such as using hair or saliva samples. Additionally, research is needed to better understand the long-term effects of methamphetamine use on the brain and other organs.
In conclusion, while alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has potential therapeutic applications, its highly addictive nature and negative health effects make it a dangerous drug. Scientific research on the drug can provide valuable insights into its mechanism of action and potential therapeutic uses, as well as help to develop new treatments for addiction and other conditions.
Méthodes De Synthèse
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine can be synthesized using various methods, including the Nagai method, the Leuckart method, and the Birch reduction method. The Nagai method involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus, while the Leuckart method involves the reaction of phenylacetone with ammonia and formic acid. The Birch reduction method involves the reduction of phenyl-2-propanone with lithium or sodium in liquid ammonia.
Applications De Recherche Scientifique
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has been studied extensively for its effects on the brain and behavior. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure and euphoria. alpha-Methyl-N-(3-phenylpropyl)phenethylamineine also has potential therapeutic applications, such as in the treatment of ADHD and obesity, as mentioned earlier.
Propriétés
Numéro CAS |
13005-65-7 |
|---|---|
Nom du produit |
alpha-Methyl-N-(3-phenylpropyl)phenethylamine |
Formule moléculaire |
C18H23N |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
1-phenyl-N-(3-phenylpropyl)propan-2-amine |
InChI |
InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3 |
Clé InChI |
CYWPIEBWQAZHQX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Synonymes |
alpha-methyl-N-(3-phenylpropyl)phenethylamine stenopril stenopril hydrochloride stenopril methylbenzenesulfonate stenopril, (+-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




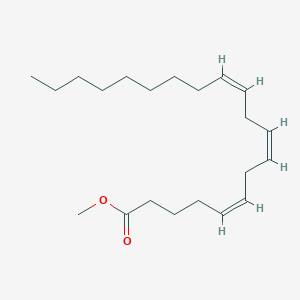
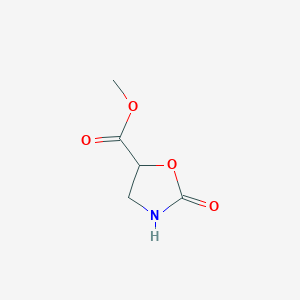
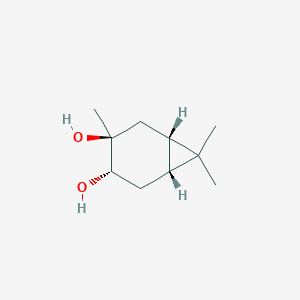

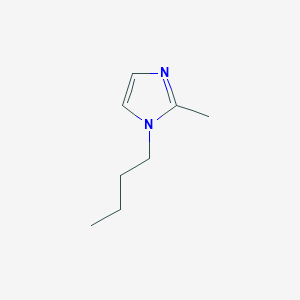
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
